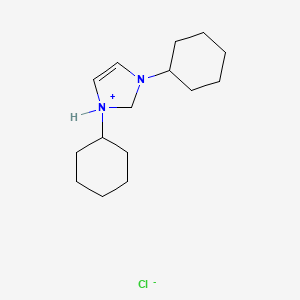

1H-Imidazolium, 1,3-dicyclohexyl-, chloride

CAS No.:

Cat. No.: VC13614647

Molecular Formula: C15H27ClN2

Molecular Weight: 270.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27ClN2 |

|---|---|

| Molecular Weight | 270.84 g/mol |

| IUPAC Name | 1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride |

| Standard InChI | InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H |

| Standard InChI Key | NBYNIEZPFNQVQK-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-] |

| Canonical SMILES | C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-] |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.83–270.84 g/mol | |

| CAS Number | 181422-72-0 | |

| SMILES Notation |

The compound’s crystalline structure and ionic nature contribute to its reactivity in solvation and catalytic processes .

Synthesis and Preparation

Laboratory-Scale Synthesis

The primary synthesis route involves a two-step alkylation of imidazole with cyclohexyl halides. In a typical procedure, imidazole reacts with cyclohexyl chloride in acetonitrile under reflux, using potassium carbonate as a base to deprotonate the intermediate . The reaction proceeds as follows:

Herrmann et al. first reported this method in 1996, achieving yields of 70–80% after recrystallization . Challenges include the compound’s hygroscopicity, which complicates purification; switching to less hygroscopic counterions like tetrafluoroborate () has been explored to mitigate this issue .

Industrial Production

Industrial protocols scale the laboratory method, incorporating column chromatography or fractional crystallization for purification. Solvent recovery systems and inert atmosphere controls are critical to maintaining product integrity. Recent advances emphasize one-pot syntheses to reduce waste and improve efficiency, though yield optimization remains a focus .

Chemical and Physical Properties

Physicochemical Data

The compound is a white to orange-green crystalline powder with the following characteristics :

| Property | Value |

|---|---|

| Melting Point | 101–144°C (decomposition) |

| Water Solubility | Soluble |

| Storage Conditions | Inert atmosphere, room temperature |

Its solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates use in homogeneous catalysis.

Stability and Reactivity

The imidazolium ring’s electron-deficient nature makes it susceptible to nucleophilic attack at the C2 position, enabling functionalization for tailored applications . Stability under oxidative conditions is moderate, requiring protection from strong acids or bases to prevent degradation .

Applications in Research and Industry

Catalysis

The compound’s ionic structure enhances its utility as a phase-transfer catalyst in organic reactions. Notable applications include:

-

Aldehyde Oxidation: Facilitates the conversion of aldehydes to carboxylic acids under mild conditions, achieving yields >90% in some cases .

-

Cross-Coupling Reactions: Improves reaction rates in Suzuki-Miyaura and Heck couplings by stabilizing transition metals.

Antimicrobial Activity

Imidazolium salts exhibit broad-spectrum antimicrobial properties. Studies indicate that 1,3-dicyclohexyl derivatives show MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, though cytotoxicity in mammalian cells requires further evaluation.

Green Chemistry

As a non-volatile ionic liquid, the compound replaces traditional solvents in extraction and separation processes, reducing environmental impact .

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 (Oral Toxicity) | Avoid ingestion; use PPE |

| H314 (Skin Corrosion) | Wear gloves and face shields |

| H335 (Respiratory Irritation) | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume